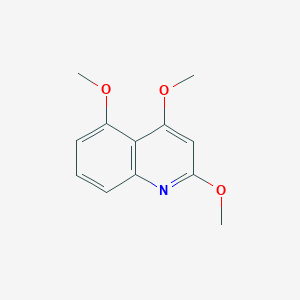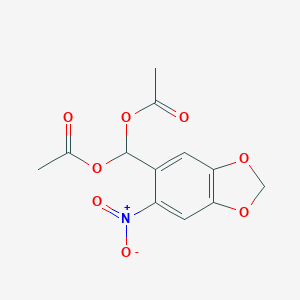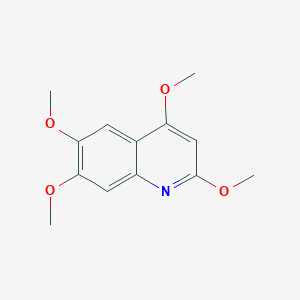![molecular formula C15H14Cl2N2O3 B289277 N-{2,4-dichloro-6-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B289277.png)
N-{2,4-dichloro-6-[(propylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,4-dichloro-6-[(propylamino)carbonyl]phenyl}-2-furamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including cardiac function, neuronal activity, and immune response. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and specificity, preventing the binding of adenosine and other agonists. This blockade of the receptor inhibits downstream signaling pathways, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the cardiovascular system, DPCPX has been shown to inhibit the negative inotropic and chronotropic effects of adenosine, leading to an increase in heart rate and contractility. In the central nervous system, DPCPX has been shown to modulate neuronal activity, leading to the inhibition of seizures and the improvement of cognitive function. In the immune system, DPCPX has been shown to inhibit the activation of T cells, leading to the suppression of inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Additionally, DPCPX has a long half-life, which allows for the sustained inhibition of the receptor. However, DPCPX also has some limitations. It has a relatively low solubility in water, which can limit its use in some experimental conditions. Additionally, DPCPX has a relatively high molecular weight, which can limit its penetration into certain tissues.
Zukünftige Richtungen
There are several future directions for the research on DPCPX. One potential application is in the treatment of cardiovascular diseases, such as heart failure and arrhythmias. DPCPX has been shown to improve cardiac function in animal models of these diseases, and further research could investigate its potential therapeutic effects in humans. Additionally, DPCPX could be investigated for its potential therapeutic applications in neurological disorders, such as epilepsy and Alzheimer's disease. Finally, DPCPX could be used as a tool for the investigation of the adenosine A1 receptor in various physiological and pathological conditions, leading to a better understanding of its role in these processes.
Synthesemethoden
DPCPX can be synthesized by the reaction of 2,4-dichloro-6-nitrophenylamine with propyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with furfurylamine.
Wissenschaftliche Forschungsanwendungen
DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological conditions. It has been shown that DPCPX can selectively block the A1 receptor, leading to the inhibition of its downstream signaling pathways. This inhibition has been implicated in the regulation of cardiac function, neuronal activity, and immune response.
Eigenschaften
Molekularformel |
C15H14Cl2N2O3 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
N-[2,4-dichloro-6-(propylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-2-5-18-14(20)10-7-9(16)8-11(17)13(10)19-15(21)12-4-3-6-22-12/h3-4,6-8H,2,5H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
OBHTWLYDRZFUAJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1NC(=O)C2=CC=CO2)Cl)Cl |
Kanonische SMILES |
CCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)

![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)